- Process for preparation of substituted phenylpropenylpyridine derivative and medical use thereof, World Intellectual Property Organization, , ,
Cas no 944899-01-8 (3-Iodo-1H-indazole-5-carbaldehyde)
944899-01-8 structure
Product Name:3-Iodo-1H-indazole-5-carbaldehyde
Numéro CAS:944899-01-8
Le MF:C8H5IN2O
Mégawatts:272.042573690414
MDL:MFCD10696809
CID:844640
PubChem ID:45790259
Update Time:2024-10-25
3-Iodo-1H-indazole-5-carbaldehyde Propriétés chimiques et physiques
Nom et identifiant
-
- 3-Iodo-1H-indazole-5-carbaldehyde
- 3-iodo-1H-Indazole-5-carboxaldehyde
- 3-iodo-2H-indazole-5-carbaldehyde
- 3-Iodo-1H-indazole-5-carboxaldehyde (ACI)
- CS-0051326
- AS-50711
- J-512670
- P10936
- AKOS016009857
- DTXSID10672252
- 944899-01-8
- 3-iodo-1H-indazol-5-carbaldehyde
- SCHEMBL1076847
- STUWJSRMOZCBIX-UHFFFAOYSA-N
- DB-079917
- 3-iodo-5-formylindazole
- MFCD10696809
- PB28137
-
- MDL: MFCD10696809
- Piscine à noyau: 1S/C8H5IN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11)
- La clé Inchi: STUWJSRMOZCBIX-UHFFFAOYSA-N
- Sourire: O=CC1C=C2C(NN=C2I)=CC=1
Propriétés calculées
- Qualité précise: 271.94466g/mol
- Masse isotopique unique: 271.94466g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 1
- Complexité: 188
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.7
- Surface topologique des pôles: 45.8Ų
3-Iodo-1H-indazole-5-carbaldehyde PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001083-1g |
3-Iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
$265.96 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I178414-1g |
3-Iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 1g |
¥2927.90 | 2023-09-02 | |
| Chemenu | CM126505-1g |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
$282 | 2021-08-05 | |
| Apollo Scientific | OR321425-1g |
3-Iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
£381.00 | 2025-02-20 | |
| Apollo Scientific | OR321425-5g |
3-Iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 5g |
£2000.00 | 2023-09-01 | |
| Chemenu | CM126505-250mg |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 250mg |
$199 | 2024-07-19 | |
| Chemenu | CM126505-1g |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 95% | 1g |
$503 | 2024-07-19 | |
| eNovation Chemicals LLC | D587063-1G |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 1g |
$365 | 2024-07-21 | |
| eNovation Chemicals LLC | D587063-5G |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 5g |
$1235 | 2024-07-21 | |
| eNovation Chemicals LLC | D587063-10G |
3-iodo-1H-indazole-5-carbaldehyde |
944899-01-8 | 97% | 10g |
$1885 | 2024-07-21 |
3-Iodo-1H-indazole-5-carbaldehyde Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Iodine Solvents: Dimethylformamide ; overnight, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Iodine Solvents: 1,4-Dioxane , Water ; 2 h, rt
Référence
- Preparation of dihydropyridine derivatives as protein kinase inhibitors, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Référence
- Substituted aminothiazolone indazoles as estrogen related receptor-α modulators and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Iodine Solvents: 1,4-Dioxane , Water ; 2 h, rt
Référence
- Indazolyl-substituted dihydroisoxazolopyridines as c-Met tyrosine kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
Référence
- Indazolyl-substituted dihydroisoxa-zolopyridines and methods of use thereof, United States, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium hydroxide , Iodine Solvents: 1,4-Dioxane , Water ; 2 h, rt
Référence
- 4-Indazolyl-1,4-dihydropyridine derivatives as c-Met protein tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancers, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium carbonate , Iodine Solvents: Dimethylformamide ; rt; 3 h, rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium bisulfate Solvents: Water ; rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
1.3 Reagents: Sodium bisulfate Solvents: Water ; rt
Référence
- Preparation of indazolyl, benzimidazolyl, benzotriazolyl substituted indolin-2-one derivatives as kinase inhibitors useful in the treatment of cancer, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium carbonate , Iodine Solvents: Dimethylformamide ; rt; 3 h, rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
1.2 Reagents: Potassium carbonate , Sodium dithionite Solvents: Water ; 2 h, rt
Référence
- Preparation of 3-indazolylbenzenesulfonamides as kinase inhibitors useful in treating cancer, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium hydroxide , Iodine Solvents: Dimethylformamide ; 30 min, cooled; 6 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Référence
- Substituted thiazolidinedione indazoles, indoles and benzotriazoles as estrogen related receptor-α modulators and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
Référence
- Substituted 4-(indazolyl)-1,4-dihydropyridines and methods of use thereof, United States, , ,
3-Iodo-1H-indazole-5-carbaldehyde Raw materials
3-Iodo-1H-indazole-5-carbaldehyde Preparation Products
3-Iodo-1H-indazole-5-carbaldehyde Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:944899-01-8)3-Iodo-1H-indazole-5-carbaldehyde
Numéro de commande:A1095158
État des stocks:in Stock
Quantité:1g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 20:14
Prix ($):230.0
Courriel:sales@amadischem.com
3-Iodo-1H-indazole-5-carbaldehyde Littérature connexe
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
944899-01-8 (3-Iodo-1H-indazole-5-carbaldehyde) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:944899-01-8)3-Iodo-1H-indazole-5-carbaldehyde
Pureté:99%
Quantité:1g
Prix ($):230.0